(2-Ethoxyethyl)hydrazine dihydrochloride

CAS No.: 809282-62-0

Cat. No.: VC2877177

Molecular Formula: C4H13ClN2O

Molecular Weight: 140.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 809282-62-0 |

|---|---|

| Molecular Formula | C4H13ClN2O |

| Molecular Weight | 140.61 g/mol |

| IUPAC Name | 2-ethoxyethylhydrazine;hydrochloride |

| Standard InChI | InChI=1S/C4H12N2O.ClH/c1-2-7-4-3-6-5;/h6H,2-5H2,1H3;1H |

| Standard InChI Key | WZRLUGCDAWAPNK-UHFFFAOYSA-N |

| SMILES | CCOCCNN.Cl.Cl |

| Canonical SMILES | CCOCCNN.Cl |

Introduction

Chemical Identity and Structure

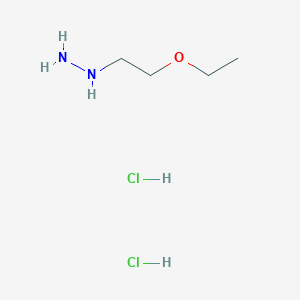

(2-Ethoxyethyl)hydrazine dihydrochloride is a hydrazine derivative with an ethoxyethyl group attached to the hydrazine moiety, stabilized as a dihydrochloride salt. This compound is characterized by several key identifiers that establish its unique chemical identity.

Basic Identification

The compound is formally identified through the following parameters:

| Parameter | Value |

|---|---|

| Chemical Name | (2-Ethoxyethyl)hydrazine dihydrochloride |

| CAS Number | 809282-62-0 |

| Molecular Formula | C4H14Cl2N2O |

| Molecular Weight | 177.07 g/mol |

| MDL Number | MFCD22666502 |

The compound consists of a hydrazine group (N2H4) with an ethoxyethyl substituent (CH3CH2OCH2CH2-), forming the parent compound (2-ethoxyethyl)hydrazine, which is then converted to the dihydrochloride salt . This salt formation is significant as it typically enhances stability and solubility in polar solvents compared to the free base.

Structural Notations

Chemical informatics systems utilize several standard notations to represent this compound:

| Notation Type | Value |

|---|---|

| InChI | InChI=1S/C4H12N2O.2ClH/c1-2-7-4-3-6-5;;/h6H,2-5H2,1H3;2*1H |

| SMILES | CCOCCNN.Cl.Cl |

The structure contains one oxygen atom in the ethoxy group, two nitrogen atoms in the hydrazine moiety, and two chloride ions that form the dihydrochloride salt . The ethoxyethyl group introduces moderate hydrophobicity to the molecule, which may influence its solubility characteristics and reactivity patterns.

Physical Properties

The physical characteristics of (2-Ethoxyethyl)hydrazine dihydrochloride are important for its identification, handling, and application in research settings.

Appearance and State

(2-Ethoxyethyl)hydrazine dihydrochloride typically appears as a solid at room temperature . The compound is described as:

| Property | Description |

|---|---|

| Physical State | Solid |

| Appearance | Clear |

| Color | White to off-white (typically for crystalline salts of this nature) |

These physical characteristics are consistent with many dihydrochloride salts of organic amines and hydrazines, which commonly form crystalline solids .

| Storage Parameter | Recommendation |

|---|---|

| Temperature | -20°C (Freezer storage) |

| Container | Airtight container protected from moisture |

The requirement for freezer storage suggests that the compound may be susceptible to degradation at room temperature or under humid conditions . This is typical for many hydrazine derivatives, which can undergo oxidation or other decomposition reactions when exposed to air, heat, or moisture.

Synthesis and Preparation

Purification and Characterization

After synthesis, the compound would typically be purified using recrystallization techniques or column chromatography. Commercial samples of (2-Ethoxyethyl)hydrazine dihydrochloride are available with a purity of approximately 95% , indicating that high-purity samples can be prepared for research purposes.

| Hazard Statement | Description | Hazard Class |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4 |

| H312 | Harmful in contact with skin | Acute Toxicity (Dermal), Category 4 |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |

| H332 | Harmful if inhaled | Acute Toxicity (Inhalation), Category 4 |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure, Category 3 |

These hazard classifications indicate that the compound poses multiple routes of potential exposure risk, including oral, dermal, ocular, and inhalation pathways .

Precautionary Measures

Based on the GHS hazard classification, the following precautionary statements apply:

| Precautionary Codes | Categories |

|---|---|

| P261, P264, P264+P265, P270, P271, P280 | Prevention |

| P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P332+P317, P337+P317, P362+P364 | Response |

| P403+P233, P405 | Storage |

| P501 | Disposal |

These precautionary statements emphasize the importance of avoiding exposure, using appropriate personal protective equipment, and having proper emergency procedures in place .

| Supplier Reference | Purity | Package Sizes | Notes |

|---|---|---|---|

| AS91606-G1 | 95% | 1 g | Storage at -20°C recommended |

| TR-E677283 | Not specified | 100 mg, 500 mg, 1 g | Listed as x(HCl) salt |

| 3D-JHB28262 | Min. 95% | Not specified | Price upon request |

These offerings indicate that the compound is produced in relatively small quantities, consistent with its specialized research applications rather than bulk industrial use .

Regulatory Information

The compound has been assigned several identifiers within regulatory frameworks:

| Regulatory System | Identifier/Number |

|---|---|

| European Community (EC) Number | 848-568-6 |

| Tariff Code | 29420000 |

These identifiers are important for regulatory compliance in international shipment and handling of the compound .

Analytical Characterization

The chemical identity and purity of (2-Ethoxyethyl)hydrazine dihydrochloride can be confirmed through various analytical techniques, though specific spectroscopic data for this compound is limited in the available literature.

Identification Methods

Standard analytical methods for characterizing this compound would typically include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

-

Infrared (IR) spectroscopy

-

Mass Spectrometry (MS)

-

Elemental analysis

These techniques would collectively provide confirmation of the chemical structure, functional groups, and elemental composition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume